![molecular formula C26H26N4O3S B4554445 N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B4554445.png)
N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzenesulfonamide
Overview
Description
N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a piperidine ring, and a benzenesulfonamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone core, followed by the introduction of the piperidine ring and the benzenesulfonamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound could be investigated for its therapeutic potential, particularly in drug discovery and development.
Industry: Its unique chemical properties make it suitable for various industrial applications, such as in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Olaparib: A member of the class of N-acylpiperazines, used to treat advanced ovarian cancer.
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Another compound with a phthalazinone core, used in various chemical applications.
Uniqueness
N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-piperidin-1-ylphenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-29-26(31)22-13-7-6-12-21(22)25(27-29)19-14-15-24(30-16-8-3-9-17-30)23(18-19)28-34(32,33)20-10-4-2-5-11-20/h2,4-7,10-15,18,28H,3,8-9,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWQRPZZKIZYMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N4CCCCC4)NS(=O)(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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